Product packaging for Wine lactone(Cat. No.:CAS No. 57743-63-2)

Wine lactone

カタログ番号: B1609475
CAS番号: 57743-63-2
分子量: 166.22 g/mol
InChIキー: NQWBFQXRASPNLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Wine Lactone (3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one) is a potent odorant known for its highly desirable sweet, coconut-like, and woody aroma . It is a monoterpene lactone found naturally in various wines, grapefruit juice, orange juice, and apples . Of its eight possible stereoisomers, only the (3S,3aS,7aR) configuration occurs naturally in wine and is the most organoleptically significant, possessing an exceptionally low odor detection threshold of 0.00001 to 0.00004 ng/L in air and 10 ng/L in a model wine, making it one of the most powerful known aroma compounds . This compound delivers significant research value in flavor and fragrance chemistry, food science, and synthetic biology. Its primary research applications include serving as a key reference standard for the sensory profiling of wines, fruit juices, and essential oils . It is also used in studies investigating the impact of climate change on wine composition and the resulting sensory perception, as it can be a marker for aroma changes in warmer conditions . Furthermore, its unique formation pathway offers a model system for studying non-enzymatic, stereoselective reactions in food matrices . The mechanism of its formation involves a slow, acid-catalyzed cyclization during the maturation process of wine from a precursor, (E)-8-carboxylinalool, proceeding through carbocation intermediates to form the specific (3S,3aS,7aR) stereoisomer found in nature . For researchers, this compound (FEMA 4140) is relevant for exploring flavor additive effects in various matrices, with recommended usage levels in foods such as up to 2 ppm in alcoholic beverages and up to 5 ppm in condiments . It is critical to note that this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this potent compound with appropriate laboratory practices to ensure accurate and safe experimentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1609475 Wine lactone CAS No. 57743-63-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWBFQXRASPNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(=CC2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886239
Record name 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to pale yellow liquid / Sweet, spicy, woody aroma
Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

285.00 to 286.00 °C. @ 760.00 mm Hg
Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.065-1.071
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

57743-63-2, 182699-77-0
Record name 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one
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Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl-
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Record name 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one
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Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl
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Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48 - 50 °C
Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enantiomeric and Stereoisomeric Forms of Wine Lactone

Chirality and Stereochemistry of Wine Lactone

The distinct aromatic properties of this compound are fundamentally governed by its three-dimensional structure. The molecule's chirality, or "handedness," gives rise to multiple stereoisomers, each with unique sensory characteristics.

Identification of Asymmetric Carbon Atoms

The this compound molecule possesses three asymmetric carbon atoms, also known as chiral centers. bris.ac.ukbris.ac.uk These are carbon atoms bonded to four different substituent groups, a structural feature that allows for the existence of stereoisomers. The presence of these three chiral centers is the basis for the molecule's stereochemical complexity. bris.ac.ukbris.ac.uk

Existence of Eight Stereoisomers

Due to its three chiral centers, this compound can exist in 2³ or eight possible stereoisomers. bris.ac.ukbris.ac.uk These eight isomers are grouped into four pairs of enantiomers. bris.ac.ukbris.ac.uk Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a person's left and right hands. Each of these stereoisomers has been synthesized and separated for analytical and sensory evaluation. bris.ac.ukresearchgate.net

Naturally Occurring Stereoisomer: (3S,3aS,7aR)-Wine Lactone

Of the eight possible stereoisomers, extensive research has identified one specific form as the predominant naturally occurring isomer in wine and other natural sources like orange juice and horseradish. wikipedia.orgd-nb.info This isomer is the (3S,3aS,7aR)-wine lactone. wikipedia.orggoogle.com It is this particular configuration that is primarily responsible for the characteristic aroma associated with this compound. wikipedia.org While this is the most common form, at least one study has reported the presence of its enantiomer, the (3R,3aR,7aS) isomer, in an aged Chardonnay wine. researchgate.net

Differential Sensory Impact of Stereoisomers

Odor Detection Thresholds of Individual Enantiomers

The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell. Research has revealed a dramatic variation in the odor detection thresholds among the stereoisomers of this compound.

The naturally occurring (3S,3aS,7aR)-wine lactone is exceptionally potent, with an extremely low odor detection threshold. wikipedia.org Its threshold has been reported to be as low as 0.01–0.04 picograms per liter (pg/L) in air. Another study noted a threshold of 10 nanograms per liter (ng/L) in a model wine solution. wikipedia.org In contrast, its enantiomer has an odor threshold that is significantly higher, by a factor of 10⁸, rendering it practically odorless by comparison. bris.ac.uk This makes the (3S,3aS,7aR) isomer one of the most potent aroma compounds known. researchgate.net

Table 1: Odor Detection Thresholds of this compound Stereoisomers

Stereoisomer Odor Detection Threshold (in air) Odor Detection Threshold (in model wine) Reference(s)
(3S,3aS,7aR)-Wine Lactone 0.01-0.04 pg/L 10 ng/L wikipedia.org
Enantiomer of (3S,3aS,7aR) ~1,000,000-4,000,000 pg/L Not available bris.ac.uk

Impact on Overall Aroma Perception

The sensory impact of this compound is almost exclusively attributed to the (3S,3aS,7aR) stereoisomer due to its incredibly low odor threshold. This isomer is described as having pleasant "coconut, woody, and sweet" odors. wikipedia.orgontosight.ai The aroma profile of the (3S,3aS,7aR) isomer is characterized as having intense floral, citrus, and coconut-like notes.

Chiral Analysis Methodologies for Stereoisomer Differentiation

The chemical structure of this compound contains three chiral centers, resulting in the possibility of eight different stereoisomers (four pairs of enantiomers). bris.ac.uk These stereoisomers can exhibit vastly different sensory properties, making their individual identification and quantification crucial for understanding their contribution to the aroma of wine and other products. Differentiating these stereoisomers requires specialized analytical techniques known as chiral analysis.

Gas Chromatography with Chiral Stationary Phases

Gas chromatography (GC) is a powerful technique for separating volatile compounds. For the differentiation of enantiomers, which have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required. This phase creates a chiral environment within the GC column, allowing for differential interaction with the enantiomers and thus enabling their separation. oup.com

The introduction of chiral cyclodextrin-based GC stationary phases has been particularly significant for the analysis of underivatized chiral compounds, including lactones. nih.gov These cyclodextrin (B1172386) derivatives are capable of forming temporary diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and allowing for their separation and quantification.

Pioneering work by Guth in 1996 demonstrated the successful separation of all eight stereoisomers of this compound from a synthesized mixture using gas chromatography on a column coated with a chiral stationary phase. bris.ac.uk This separation was essential for the individual characterization of each isomer. The research confirmed that the naturally occurring, highly potent isomer found in Gewürztraminer wine was the (3S,3aS,7aR)-enantiomer, which possesses an intense, sweet, coconut-like aroma. nih.govresearchgate.netresearchgate.net This isomer has an exceptionally low odor threshold of 0.02 pg/L in air. researchgate.netresearchgate.net In contrast, its enantiomer has an odor threshold that is significantly higher, by a factor of 10⁸. bris.ac.uk

Subsequent studies have utilized enantioselective GC to identify this compound isomers in various matrices. For instance, analysis of a four-year-old Chardonnay wine revealed the presence of the (3R,3aR,7aS) isomer, the enantiomer of the form typically found in younger wines. researchgate.net Fungi, such as Cystostereum murrayi and Pleurotus sapidus, have also been shown to produce specific stereoisomers of this compound, including the rare (3R,3aR,7aS)- and (3S,3aR,7aS)-stereoisomers, as determined by enantioselective GC analysis. researchgate.netresearchgate.net

Table 1: Reported Stereoisomers of this compound and Methods of Identification
StereoisomerConfigurationContext of IdentificationAnalytical MethodReference
'this compound'(3S,3aS,7aR)Predominant isomer in Gewürztraminer wine; lowest odor threshold.Enantioselective GC nih.govresearchgate.netresearchgate.net
Enantiomer of 'this compound'(3R,3aR,7aS)Found in aged Chardonnay wine.Enantioselective GC-MS researchgate.net
Rare Stereoisomer(3R,3aR,7aS)Produced by the basidiomycete Pleurotus sapidus.Enantioselective-multidimensional GC researchgate.netresearchgate.net
Rare Stereoisomer(3S,3aR,7aS)Produced by the basidiomycete Pleurotus sapidus.Enantioselective-multidimensional GC researchgate.netresearchgate.net

Chiral GC-GC-MS for Stereochemical Elucidation

For highly complex samples such as wine, a single chromatographic separation may not be sufficient to resolve all compounds of interest from the matrix. Multidimensional gas chromatography (MDGC), also known as GC-GC or comprehensive two-dimensional gas chromatography (GC×GC), provides enhanced separation power by subjecting the effluent from a primary GC column to a second, independent separation on a secondary column with a different stationary phase. researchgate.net When coupled with mass spectrometry (MS) for detection and identification, this technique becomes a formidable tool for stereochemical elucidation.

Chiral GC-GC-MS combines a chiral separation on one column with a second separation, often based on polarity, on another. mdpi.com This approach increases peak capacity and resolution, allowing for the accurate identification and quantification of specific stereoisomers even at trace levels in a complex mixture. researchgate.net

This methodology has been applied to investigate the chiral composition of lactones in wines. For example, flow-modulated comprehensive two-dimensional gas chromatography (GC×GC) has been used to analyze chiral volatile compounds in botrytized wines. mdpi.com In such a setup, a chiral column (e.g., based on a cyclodextrin derivative) is used in the first dimension to separate the enantiomers, and a second-dimension column (e.g., a polar INNOWax column) separates analytes by polarity. mdpi.com This powerful separation has been used to study the enantiomeric distribution of various lactones, helping to characterize different wine types. researchgate.net Multidimensional chiral chromatography has also been instrumental in determining the relative proportions of lactone enantiomers and diastereomers in Bordeaux dessert wines, linking specific isomers to the wine's sensory profile. researchgate.net

Table 2: Examples of Chiral GC-GC-MS Applications for Lactone Analysis
TechniqueApplicationKey FindingsReference
Flow-Modulated GC×GC-MS/FIDAnalysis of chiral compounds in botrytized wines.A chiral column in the first dimension and a polar column in the second dimension achieved significant separation between wine categories based on chiral compound profiles. mdpi.com
Multidimensional Chiral GC-MSStudy of lactone chirality in Bordeaux dessert wines.Established the relative proportions of enantiomeric and diastereomeric forms of various lactones, correlating them with wine age and specific aroma nuances. researchgate.net
Chiral GC-GC-MSAnalysis of massoia lactone in musts and wines.Demonstrated that only the (R)-enantiomer of C10 massoia lactone was present in Merlot and Cabernet Sauvignon musts and wines. researchgate.net

Biosynthesis and Formation Pathways of Wine Lactone

Precursors and Metabolic Pathways in Grapes

The journey to wine lactone begins with the synthesis of key precursor molecules within the grape berries. These precursors are then transformed through a series of chemical reactions, ultimately leading to the formation of this impactful aroma compound.

(E)-8-Carboxylinalool as a Key Precursor

(E)-8-carboxylinalool, also referred to as menthiafolic acid, is the direct, odorless precursor to this compound. researchgate.netacs.orgresearchgate.netnih.govmdpi.comfrontiersin.orgbris.ac.uk The formation of this compound from this precursor occurs through a slow, non-enzymatic, acid-catalyzed cyclization process, particularly during wine maturation and aging. researchgate.netresearchgate.netnih.govfrontiersin.org Research has established a direct correlation between the concentration of (E)-8-carboxylinalool in wine and the subsequent amount of this compound that develops. researchgate.netresearchgate.netnih.gov

Role of Linalool (B1675412) as an Initial Substrate

The biosynthesis of the crucial precursor, (E)-8-carboxylinalool, originates from the monoterpene linalool. acs.orgresearchgate.netnih.govmdpi.combris.ac.ukmdpi.comresearchgate.netnewphytologist.org Linalool, a common aroma compound found in grapes, serves as the initial substrate for a multi-step enzymatic reaction that ultimately yields (E)-8-carboxylinalool. researchgate.net While linalool itself contributes to the aromatic profile of certain wines, its role as the foundational molecule for this compound formation is of significant importance. acs.orgfrontiersin.org

Accumulation of (E)-8-Carboxylinalool as a Glycoside in Grape Berries

In grape berries, (E)-8-carboxylinalool is primarily stored in a non-volatile form as a glycoside. researchgate.netresearchgate.netnih.gov This means it is bound to a sugar molecule, rendering it aromatically inactive. The process of glycosylation allows the grape to accumulate this precursor without it immediately converting to the potent this compound. researchgate.netresearchgate.net During winemaking, these glycosides can be hydrolyzed, releasing the free form of (E)-8-carboxylinalool, which can then participate in the slow cyclization to this compound. researchgate.netacs.orgnih.gov

Involvement of the Cytochrome P450 Enzyme VvCYP76F14

A specific enzyme, VvCYP76F14, which belongs to the cytochrome P450 family, is the key catalyst in the conversion of linalool to (E)-8-carboxylinalool in grapevines. researchgate.netacs.orgresearchgate.netnih.govmdpi.comfrontiersin.orgbris.ac.ukfrontiersin.orgmdpi.comnewphytologist.orgfrontiersin.org This multifunctional enzyme is highly expressed in maturing grape berries and is responsible for the multi-step oxidation of linalool. researchgate.netresearchgate.netnih.gov The activity of VvCYP76F14 has been shown to directly influence the levels of this compound precursors in different grape varieties. acs.orgmdpi.com

The enzyme VvCYP76F14 efficiently catalyzes the oxidation of linalool to produce (E)-8-carboxylinalool. researchgate.netresearchgate.netnih.gov This transformation is not a single-step reaction but a sequential process involving several oxidative steps. Studies have confirmed that VvCYP76F14 is the major synthase for (E)-8-carboxylinalool in grape berries. researchgate.netresearchgate.net

The conversion of linalool to (E)-8-carboxylinalool by VvCYP76F14 involves a three-step enzymatic cascade: acs.orgnih.govmdpi.comfrontiersin.orgmdpi.comfrontiersin.org

Hydroxylation: The process begins with the hydroxylation of linalool at the C8 position, which results in the formation of (E)-8-hydroxylinalool. acs.orgnih.gov

Dehydrogenation: Subsequently, the (E)-8-hydroxylinalool undergoes dehydrogenation at the same carbon atom, leading to the production of (E)-8-oxolinalool. acs.orgnih.gov

Carboxylation: Finally, (E)-8-oxolinalool is further oxidized to form (E)-8-carboxylinalool. acs.orgnih.govmdpi.com

This entire sequence is catalyzed by the single multifunctional enzyme, VvCYP76F14. researchgate.netacs.orgmdpi.com

Research Findings on this compound Precursors

Grape Variety TypeLinalool Content(E)-8-hydroxylinalool Content(E)-8-oxolinalool Content(E)-8-carboxylinalool Content
NeutralNo Significant DifferenceSignificant VariationSignificant VariationSignificant Variation
AromaticNo Significant DifferenceSignificant VariationSignificant VariationSignificant Variation
Full-BodiedNo Significant DifferenceSignificant VariationSignificant VariationSignificant Variation

Data derived from studies on 54 wine grape varieties, indicating that while the initial substrate (linalool) levels are similar, the subsequent enzymatic products vary significantly across different bouquet types, highlighting the role of VvCYP76F14 activity. acs.orgnih.gov

Genetic Basis and Quantitative Trait Loci (QTL) for VvCYP76F14 Expression

The genetic underpinnings of this compound precursor formation are linked to the expression of the VvCYP76F14 gene. This gene encodes a cytochrome P450 enzyme responsible for the multistep oxidation of linalool to (E)-8-carboxylinalool, the direct precursor of this compound. researchgate.netnih.gov Research has identified a quantitative trait locus (QTL) for (E)-8-carboxylinalool content in grape berries that co-locates with the VvCYP76F14 gene. nih.govscience.gov This finding establishes a direct link between the genetic makeup of the grapevine variety and its potential to produce the precursor for this important aroma compound. nih.gov

Studies involving progeny from a cross between Riesling and Gewürztraminer grapes have demonstrated that the VvCYP76F14 gene is a major determinant of (E)-8-carboxylinalool levels in the berries. nih.gov The expression of this gene is highly active in maturing berries, ensuring the synthesis of the precursor. nih.govnih.gov While variations in the amino acid sequence of the VvCYP76F14 enzyme were initially thought not to correlate with its activity, more recent studies have categorized grape varieties into neutral, aromatic, and full-bodied types based on sequence differences in VvCYP76F14, which do correlate with the concentration of this compound precursors. acs.orgnih.govacs.orgnih.gov

Impact of VvCYP76F14 Mutations on Precursor Production

Mutations in the VvCYP76F14 gene can significantly impact the production of (E)-8-carboxylinalool and its intermediates. acs.orgnih.gov Site-directed mutagenesis studies have identified key amino acid residues that are critical for the catalytic activity of the VvCYP76F14 enzyme. acs.orgnih.govacs.org For instance, a notable D299T mutation in VvCYP76F14 has been shown to lead to a complete loss of its ability to produce (E)-8-oxolinalool and (E)-8-carboxylinalool. acs.orgnih.govnih.gov This is consistent with the undetectable levels of these precursors in a grape line harboring this specific mutation. acs.orgnih.gov

Furthermore, other mutations at residues such as I120L, L298V, E378G, and T389A have also been found to cause a significant decrease in the enzymatic activity of VvCYP76F14. frontiersin.orgresearchgate.net The presence of such mutations in certain grape varieties results in lower in vitro enzymatic activity and a reduced capacity to synthesize the precursors for this compound. mdpi.com Conversely, transient expression of a functional VvCYP76F14 gene from a high-precursor variety in a mutant line can restore the production of (E)-8-hydroxylinalool, (E)-8-oxolinalool, and (E)-8-carboxylinalool. mdpi.comcam.ac.uk These findings underscore the critical role of the VvCYP76F14 enzyme's integrity in determining the potential for this compound formation. mdpi.com

Table 1: Impact of VvCYP76F14 Mutations on Precursor Production

MutationEffect on VvCYP76F14 ActivityImpact on Precursor LevelsReference
D299TComplete loss of (E)-8-oxolinalool and (E)-8-carboxylinalool productionUndetectable levels of (E)-8-oxolinalool and (E)-8-carboxylinalool acs.orgnih.govnih.gov
I120LSignificant decrease in enzymatic activityReduced precursor production frontiersin.orgresearchgate.net
L298VSignificant decrease in enzymatic activityReduced precursor production frontiersin.orgresearchgate.net
E378GSignificant decrease in enzymatic activityReduced precursor production frontiersin.orgresearchgate.net
T389ASignificant decrease in enzymatic activityReduced precursor production frontiersin.orgresearchgate.net

Formation During Wine Maturation and Aging

Non-Enzymatic Acid-Catalyzed Cyclization of (E)-8-Carboxylinalool

This compound is not synthesized in the grape itself but is formed during the maturation and aging of wine. nih.govresearchgate.netfrontiersin.org The primary mechanism for its formation is a slow, non-enzymatic, acid-catalyzed cyclization of its precursor, (E)-8-carboxylinalool. nih.govresearchgate.netfrontiersin.org This odorless precursor, also known as menthiafolic acid, accumulates in the grape berries and is then gradually converted to the highly aromatic this compound under the acidic conditions of wine. researchgate.netbris.ac.uk The concentration of this compound in a wine is therefore correlated with the initial concentration of (E)-8-carboxylinalool. researchgate.netnih.gov This conversion process is a key contributor to the development of the wine's bouquet over time. mdpi.comresearchgate.net

Kinetic Aspects of this compound Formation

The formation of this compound from (E)-8-carboxylinalool is a very slow process. researchgate.netnih.govresearchgate.net This slow kinetic rate means that (E)-8-carboxylinalool is not a significant source of this compound in young wines unless it is present in very high concentrations. nih.gov However, in wines that are aged for several years, it becomes a significant precursor. nih.gov The half-life for the conversion has been estimated to be approximately two years at a pH of 3.2 and a temperature of 15°C. This slow formation and accumulation of this compound is a critical factor in the development of the aged character of certain white wines. researchgate.netawri.com.au

Influence of Wine pH and Temperature on Formation

The rate of this compound formation is significantly influenced by the pH and temperature of the wine. nih.gov The reaction is acid-catalyzed, meaning it proceeds more readily in the acidic environment of wine. nih.govfrontiersin.org Studies have shown that both pH and temperature affect the enantiomeric composition of the resulting this compound. nih.gov

Table 2: Influence of pH and Temperature on this compound Formation

TemperaturepHEnantiomeric Excess (ee)Favored EnantiomerReference
100°C3.25–22%(3S,3aS,7aR) nih.gov
45°C3.0, 3.2, 3.4Near-racemic- nih.gov
Room Temperature3.4up to 60%(3S,3aS,7aR) nih.gov

Contribution of Glucose Esters as Precursors

In grape berries, (E)-8-carboxylinalool can exist as a glucose ester. researchgate.netnih.gov It has been proposed that this glycosidically bound form could also serve as a precursor to this compound. researchgate.netawri.com.au Research has shown that this compound can be formed hydrolytically from the glucose ester of (E)-8-carboxylinalool at an elevated temperature of 45°C and wine pH. nih.gov

However, at room temperature, this compound was only observed to form from the free acid, not the glucose ester. nih.gov This suggests that the glucose ester is not a significant direct precursor for this compound formation in wine under normal aging conditions. nih.gov It is more likely that the glucose ester first hydrolyzes to the free (E)-8-carboxylinalool, which then undergoes the slow acid-catalyzed cyclization to form this compound. researchgate.net

Relationship to Aged Flavor Development in White Wines

This compound is not typically present in grape juice but forms over time during wine maturation. Its concentration has been observed to increase as wine ages, contributing significantly to the bouquet of aged white wines. The precursor to this compound is an odorless compound called (E)-8-carboxylinalool. This precursor undergoes a slow, non-enzymatic, acid-catalyzed cyclization under the acidic conditions of wine to form this compound. sci-hub.sesciencedaily.com This gradual transformation is a key reason why this compound is associated with the flavor profile of older wines. For instance, in Riesling, it is thought to contribute to the characteristic 'lime' flavor that develops with age. awri.com.au

The formation of (E)-8-carboxylinalool itself originates in the grape. Research has identified a specific cytochrome P450 enzyme, VvCYP76F14, present in grapevines. sciencedaily.com This enzyme is responsible for converting monoterpenol linalool into (E)-8-carboxylinalool during the growth of the grapes. sciencedaily.com Therefore, the potential for a wine to develop the characteristic aroma of this compound upon aging is established in the vineyard through the enzymatic activity within the grapes.

Alternative Biosynthetic Pathways

Beyond the established pathway in grapes and wine, microorganisms offer alternative routes to this compound, highlighting the diverse origins of this potent aroma compound.

The white-rot fungus Pleurotus sapidus has been identified as a producer of this compound. acs.orgnih.gov This fungus can synthesize the compound through submerged cultivation, offering a potential biotechnological source for this flavor compound. acs.orgnih.gov

Studies have demonstrated that Pleurotus sapidus can produce this compound de novo, meaning from simple primary carbon sources like glucose. acs.orgmdpi.com Isotopic labeling studies using ¹³C-labeled glucose confirmed that the carbon backbone of the this compound was derived from the glucose supplied in the culture medium. acs.orgnih.gov The biosynthesis of these bicyclic monoterpenoids was found to correlate with the availability of glucose, indicating a direct link to the primary metabolism of the fungus. acs.orgnih.gov

Further investigations into the fungal biosynthetic pathway have identified key intermediate compounds. Supplementation studies with isotopically labeled substrates pointed to limonene (B3431351) and p-menth-1-en-9-ol (B100243) as intermediates in the formation of this compound by Pleurotus sapidus. sci-hub.seacs.orgnih.gov This suggests a multi-step enzymatic conversion from these monoterpene precursors to the final lactone structure.

Pleurotus sapidus has shown the ability to biotransform various enantiomeric forms of precursor compounds. The fungus can convert all enantiomeric forms of intermediates like limonene and p-menth-1-en-9-ol into the corresponding isomers of this compound. acs.orgnih.gov Interestingly, the fungus produces rare stereoisomers, specifically the (3R,3aR,7aS)- and (3S,3aR,7aS)-stereoisomers of this compound, which are not the typical forms found in wine. sci-hub.seacs.orgnih.gov

The non-enzymatic formation of this compound from (E)-8-carboxylinalool in wine is proposed to occur through a carbocationic cascade cyclization. mdpi.com This type of reaction is more commonly associated with enzyme-catalyzed terpene synthesis. The mechanism involves the formation of an allylic carbocation after the loss of a water molecule from the precursor. mdpi.com A subsequent cyclization and a 1,3-hydride shift lead to the stable bicyclic structure of this compound. mdpi.comacs.org Deuterium-labeling experiments have provided evidence for this non-enzymatic, yet stereoselective, cationic cyclization cascade. acs.orgnih.gov Quantum chemistry calculations have also been used to analyze the reaction mechanism, supporting the preferential formation of the (3S, 3aS, 7aR) configuration of this compound from the (6R) form of (E)-8-carboxylinalool in acidic aqueous solutions.

Intermediate Compounds in Fungal Pathways (e.g., limonene, p-menth-1-en-9-ol)

Consideration of Fatty Acid Derived Lactones

The general biosynthetic route for these lactones involves several key steps. It begins with the biosynthesis of fatty acids, followed by a post-modification step that introduces a hydroxyl group onto the fatty acid chain. mdpi.com This hydroxylation can be catalyzed by various enzymes, including hydroxylases, lipoxygenases, or a combination of epoxidases and epoxide hydrolases. researchgate.net The resulting hydroxy fatty acid is then shortened through the β-oxidation pathway, a cyclic process that removes two carbons from the chain with each cycle. mdpi.com After a specific number of β-oxidation cycles, a 4- or 5-hydroxy acid is produced, which undergoes intramolecular cyclization (lactonization) to form a stable five-membered (γ-lactone) or six-membered (δ-lactone) ring. mdpi.comresearchgate.net This final cyclization can occur spontaneously, especially under the acidic conditions of wine. mdpi.com

Detailed Research Findings

Research has identified specific pathways for several prominent fatty acid-derived lactones in wine:

γ-Nonalactone: This lactone has been identified as an oxidation product of linoleic acid in wine. researchgate.net Studies using deuterium (B1214612) labeling have shown that the yeast Saccharomyces cerevisiae can produce γ-nonalactone from linoleic acid via two different pathways. The primary pathway involves the 13-lipoxygenation of linoleic acid to create (S)-13-hydroxyoctadecadienoic acid, which then undergoes four cycles of β-oxidation and a final α-oxidation to yield (S)-γ-nonalactone. flinders.edu.au A secondary pathway involves 9-lipoxygenation to form (R)-9-hydroxyoctadecadienoic acid. flinders.edu.au

γ-Decalactone and γ-Dodecalactone: The formation of (R)-γ-decalactone and (R)-γ-dodecalactone is proposed to start from palmitoleic acid and oleic acid, respectively. The pathway involves the epoxidation of the fatty acid's double bond, followed by hydrolysis via an epoxide hydrolase to create a dihydroxy fatty acid. Subsequent β-oxidation and cyclization yield the final lactone. flinders.edu.au

Other Lactones: Compounds like massoia lactone have also been linked to fatty acid oxidation in wine, contributing to the aroma profile associated with premature aging in some red wines. researchgate.net

The enzymatic machinery for these transformations can originate from grapes (e.g., lipoxygenase) or microorganisms like yeast, which play a crucial role in metabolizing fatty acids during fermentation. hawaiibevguide.comflinders.edu.aumdpi.com The presence and concentration of these lactones are influenced by factors such as grape variety, ripeness, yeast strain, and winemaking conditions. hawaiibevguide.comresearchgate.net

The table below summarizes the key fatty acid precursors and their corresponding lactone products found in wine.

Precursor Fatty AcidKey Pathway(s)Resulting Lactone
Linoleic AcidLipoxygenation, β-oxidation, α-oxidationγ-Nonalactone
Oleic AcidEpoxidation, Hydrolysis, β-oxidation(R)-γ-Decalactone
Palmitoleic AcidEpoxidation, Hydrolysis, β-oxidation(R)-γ-Dodecalactone

This table illustrates the direct link between common unsaturated fatty acids and the formation of important aroma-active lactones in wine, distinguishing their origin from the monoterpenoid pathway of this compound itself.

Synthetic Approaches to Wine Lactone

Total Synthesis Methodologies

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, has been instrumental in understanding and producing wine lactone.

Early Synthetic Routes and Characterization of Isomers

Initial synthetic efforts were crucial for identifying the correct structure and configuration of the naturally occurring this compound. The chemical structure was first identified as 3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one through high-resolution mass spectrometry (HR-MS). researchgate.netresearchgate.net To determine the exact spatial arrangement of the atoms, stereochemically controlled syntheses were developed to produce all eight possible isomers of this compound. researchgate.netresearchgate.net These isomers were then thoroughly characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Circular Dichroism (CD) measurements. researchgate.netresearchgate.net

One of the first preparations of enantiomerically pure this compound started from (S)- and (R)-limonene. This method produced a mixture of diastereoisomers that then required separation by chromatography. cnr.it The comparison of the synthesized isomers with the natural compound, particularly through enantioselective gas chromatography (GC), confirmed that the 'this compound' found in wine corresponds to the (3S,3aS,7aR)-enantiomer. researchgate.netresearchgate.net This specific isomer was also found to have the lowest odor threshold, making it the most potent aroma contributor. researchgate.netresearchgate.net

Enantioselective Synthesis Strategies

To overcome the limitations of separating isomers and to produce the desired (3S,3aS,7aR)-wine lactone efficiently, chemists have developed several enantioselective synthesis strategies. These methods aim to control the stereochemistry during the reaction sequence, leading directly to the desired enantiomer.

A prominent and efficient strategy for constructing the bicyclic core of this compound is the intramolecular Diels-Alder (IMDA) reaction. oup.comoup.comubinkim.com This approach involves creating a linear triene precursor that, upon heating, cyclizes to form the characteristic fused ring system of this compound. oup.comubinkim.com

One successful enantioselective synthesis using this method starts from (S)-2-methyl-3-butenoic acid. oup.comoup.com This chiral starting material is converted into a triene precursor. The key IMDA step is then carried out by adding a solution of the triene in decalin dropwise to preheated decalin at 200 °C. oup.com This process yields the desired (3S,3aS,7aR)-wine lactone with high selectivity. oup.comoup.com Theoretical studies using density functional theory (DFT) have been employed to predict the diastereoselectivity of the IMDA reaction, showing good correlation with experimental results. ubinkim.com

Starting MaterialKey ReactionProductReference
(S)-2-methyl-3-butenoic acidIntramolecular Diels-Alder (IMDA)(3S,3aS,7aR)-wine lactone oup.comoup.com
Acyl fluoride (B91410) and silyl (B83357) enol etherTBAF-catalyzed coupling followed by IMDA(±)-wine lactone ubinkim.com

Another powerful technique for the enantioselective synthesis of this compound involves a palladium-catalyzed allylic substitution. researchgate.netuwindsor.ca This method was used in the first enantioselective synthesis of enantiomerically pure (-)-wine lactone. researchgate.netresearchgate.net

The key step in this synthesis is the reaction of (±)-2-cyclohexen-1-yl acetate (B1210297) with dimethylmalonate. researchgate.net This reaction is catalyzed by a palladium complex containing a chiral phosphanyldihydrooxazole ligand (L1 or L2). researchgate.netresearchgate.net This catalytic step establishes the key stereocenter with high enantioselectivity. uwindsor.ca The resulting product is then converted through a series of steps, including decarboxylation, iodolactonization, and elimination, to furnish the enantiomerically pure bicyclic lactone intermediate. researchgate.netresearchgate.net Further diastereoselective introduction of methyl groups leads to the final (-)-wine lactone. researchgate.net

ReactantsCatalystKey StepsFinal ProductOverall YieldReference
(±)-2-cyclohexen-1-yl acetate, dimethylmalonatePalladium complexes with phosphanyldihydrooxazole ligandsAllylic substitution, decarboxylation, iodolactonization, elimination, methylation(-)-wine lactone43% from key intermediate researchgate.net

A stereoselective five-step synthesis of (3S,3aS,7aR)-wine lactone has been developed that utilizes an asymmetric reduction catalyzed by an (S)-oxazaborolidine catalyst. This type of reaction is also known as the Corey-Bakshi-Shibata (CBS) reduction.

A key step in this patented process is the asymmetric reduction of 6-(carboalkoxymethyl)-3-methyl-2-cyclohexene-1-one. The (S)-oxazaborolidine catalyst ensures that this reduction proceeds with high enantiomeric excess (>90%). The resulting chiral alcohol is then carried forward through several steps, including a final methylation step using lithium diisopropylamide (LDA) and a methyl halide at low temperatures (-78°C), to yield the target this compound with high purity (>95%). This method has the advantage of avoiding the formation of stereoisomeric byproducts that can be an issue in syntheses starting from limonene (B3431351).

Biocatalysis, specifically the use of enzymes like lipases, offers another effective route to enantiomerically pure this compound. cnr.itdntb.gov.ua Lipase-mediated kinetic resolution is a process where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. google.comresearchgate.net

In the context of this compound synthesis, a concise route was developed starting from the enantiomeric forms of p-mentha-1,8(10)-diene-3,9-diol. cnr.it These enantiomerically pure diols were obtained through lipase-mediated kinetic resolution of the corresponding racemic material. cnr.itcnr.it The resolved diols then serve as versatile building blocks for a divergent synthesis that can produce not only the enantiomeric forms of this compound but also epi-wine lactone, dill ether, and epi-dill ether through a series of chemo- and diastereoselective reactions. cnr.it

Starting MaterialEnzymeProcessKey IntermediateFinal ProductReference
Racemic p-mentha-1,8(10)-diene-3,9-diolLipase PSKinetic Resolution (Acetylation)Enantiomerically pure (3S,4S)- and (3R,4R)-p-mentha-1,8(10)-diene-3,9-diol(+)- and (-)-Wine Lactone cnr.it
Multi-Step Synthesis with Oxazaborolidine Catalysis

Stereochemically Controlled Synthesis

Stereochemically controlled synthesis aims to produce specific stereoisomers of this compound, particularly the highly aromatic (3S,3aS,7aR)-isomer. Researchers have developed several enantioselective and diastereoselective strategies to achieve this.

One prominent method is the intramolecular Diels-Alder (IMDA) reaction . This approach constructs the bicyclic core of the this compound in a controlled manner. For instance, an enantioselective synthesis of (3S,3aS,7aR)-wine lactone was accomplished starting from (S)-2-methyl-3-butenoic acid, where the IMDA reaction served as the pivotal step.

Another key strategy involves palladium-catalyzed enantioselective allylic substitution . This method was used to prepare enantiomerically pure (-)-wine lactone and its epimer. The synthesis begins with the allylic substitution of (±)-2-cyclohexen-1-yl acetate using a palladium complex with a phosphanyldihydrooxazole ligand, followed by steps including decarboxylation and iodolactonization to yield a bicyclic lactone intermediate with high enantiomeric purity.

The use of chiral starting materials is a common theme. Syntheses have been developed starting from the enantiomeric forms of p-mentha-1,8(10)-diene-3,9-diol, which serve as versatile building blocks for a divergent synthesis of both this compound and epi-wine lactone enantiomers. To evaluate the configuration and sensory properties of all possible isomers, syntheses starting from (R)- and (S)-limonene have been employed to produce mixtures of all eight stereoisomers, which are then separated chromatographically.

Asymmetric reduction is another tool for controlling stereochemistry. A process has been developed involving the asymmetric reduction of an α-methyl-γ-keto acid intermediate using an optically active ruthenium complex as a catalyst. This method can selectively produce the (3S,3aS,7aR) form of this compound. google.com

Table 1: Comparison of Stereoselective Synthesis Strategies for this compound

Strategy Key Reaction Starting Material (Example) Control Element Target Isomer Example
Intramolecular Diels-Alder Cycloaddition (S)-2-methyl-3-butenoic acid Chiral substrate (3S,3aS,7aR)-Wine Lactone
Allylic Substitution Pd-catalyzed substitution (±)-2-cyclohexen-1-yl acetate Chiral catalyst (PHOX ligand) (-)-Wine Lactone
Chiral Pool Synthesis Iodolactonization p-mentha-1,8(10)-diene-3,9-diol Chiral substrate Enantiomeric forms of this compound
Asymmetric Reduction Hydrogenation α-methyl-γ-keto acid Chiral Ruthenium complex (3S,3aS,7aR)-Wine Lactone google.com

Synthesis of Deuterated this compound for Research (e.g., this compound-d3)

Deuterated analogues of aroma compounds are crucial for research, particularly as internal standards in stable isotope dilution analysis (SIDA). profpc.com.br SIDA is a highly accurate quantification method essential for determining the concentration of potent, low-level compounds like this compound in complex matrices such as wine. While a commercial listing for "this compound-d3" exists, detailed synthetic procedures in the public domain are sparse. smolecule.com

However, the synthesis of isotopically labeled this compound precursors has been successfully demonstrated for mechanistic studies. To understand the non-enzymatic, acid-catalyzed cyclization that forms this compound, stereoselectively deuterium-labeled precursors were synthesized. acs.org These precursors were:

(2E,6R,7Z)-[8-²H]-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid

(2E,7E)-(±)-[8-²H]-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid

The analysis of the this compound isomers generated from these labeled precursors confirmed that the natural formation involves a stereoselective cationic cyclization cascade, including a 1,3-hydride shift. acs.org

Reduction with deuterated reagents : Using reagents like sodium borodeuteride (NaBD₄) to introduce deuterium (B1214612) atoms. flinders.edu.au

Catalytic deuterogenation : The reduction of a double or triple bond using deuterium gas (D₂) and a catalyst. flinders.edu.au

H-D Exchange : Replacing hydrogen atoms with deuterium by using D₂O under basic or acidic conditions or with specific catalysts. thalesnano.com

Wittig Olefination : Using deuterated reagents in a Wittig reaction to build the carbon skeleton with incorporated isotopes. nih.gov

These established methods for other lactones could be adapted to synthesize this compound-d3 or other isotopologues for quantitative and mechanistic research.

Table 2: Examples of Deuterated Compounds for Wine Research

Compound Purpose Synthetic Approach Highlight Reference
(2E,6R,7Z)-[8-²H]-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid Mechanistic Study Stereoselective labeling of a this compound precursor acs.org
[²H₄]cis- and [²H₄]trans-oak lactone SIDA Internal Standard Not detailed in abstract profpc.com.br
²H₂¹³C₂-γ-Nonalactone SIDA Internal Standard Wittig olefination and deuterogenation nih.gov
d₃-γ-Octalactone General lactone synthesis Free radical addition to deuterated olefins flinders.edu.au

Analytical Methodologies for Wine Lactone

Chromatographic Techniques

Chromatography is the cornerstone for isolating wine lactone from the thousands of other volatile and non-volatile compounds present in wine. The choice of technique depends on the desired sensitivity, selectivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and widely used technique for the quantification of this compound and other volatile compounds in wine. mdpi.com In this method, volatile compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. Following separation, the compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

For the analysis of lactones, which are often present in low concentrations, a pre-concentration step is typically necessary. core.ac.uk Solid-Phase Extraction (SPE) is a common sample preparation technique used prior to GC-MS analysis to isolate and concentrate lactones from the wine matrix. researchgate.netchromatographyonline.comnih.gov Enantioselective GC-MS, which utilizes chiral stationary phases like β-cyclodextrin derivatives, can be employed to separate and quantify the individual stereoisomers of this compound, which is critical as they can possess different sensory properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for analyzing compounds in complex matrices like wine. chromatographyonline.comacs.org While GC-MS is more common for volatile compounds, LC-MS/MS is highly effective, particularly for less volatile or thermally unstable compounds, and often requires minimal sample preparation. researchgate.net In this technique, separation is achieved in the liquid phase, typically using a reversed-phase column. oiv.int

The sample is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. oiv.int Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by performing two stages of mass analysis. The first stage selects a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented. The second stage analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for highly sensitive quantification. researchgate.net Although less frequently cited specifically for this compound compared to GC-MS, LC-MS/MS is a recommended methodology for the analysis of trace-level compounds in aqueous matrices. chromatographyonline.com

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accurate quantification of aroma compounds in complex matrices like wine. oeno-one.eu This method overcomes challenges related to matrix effects and analyte loss during sample preparation and injection. chromatographyonline.com SIDA involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., deuterium-labeled this compound) to the sample as an internal standard at the beginning of the analytical procedure. oeno-one.euflinders.edu.auacs.org

Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, concentration, and chromatographic analysis. chromatographyonline.com Quantification is based on the ratio of the response of the native analyte to that of the isotopically labeled internal standard. This approach yields high accuracy and reproducibility. acs.org SIDA methods have been successfully developed for various lactones in wine, demonstrating excellent linearity and precision. chromatographyonline.comacs.org

Table 1: Research Findings on SIDA for Lactone Quantification in Wine

Target Lactone(s)Labeled Standard UsedAnalytical TechniqueKey FindingsReference(s)
γ-Nonalactone2H213C2-γ-NonalactoneSIDA-SPE-GC-MSMethod successfully quantified γ-nonalactone in Pinot noir and botrytised wines. chromatographyonline.comoeno-one.eu
γ-Octalactone, γ-Nonalactone, γ-Decalactone, γ-Dodecalactone2H7-analogues of each lactoneSIDA-SPE-GC-MSMethods were highly accurate and reproducible (R² ≥ 0.999; SD ≤ 1%). acs.org
Various γ-LactonesDeuterated analogues (d7-standards)SIDA with SPE clean-upAn initial HS-SPME method was altered to an SPE method to avoid co-eluting compounds. flinders.edu.au

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the analysis of volatile and semi-volatile compounds in wine. mdpi.comnih.gov It is valued for its speed, simplicity, and sensitivity. mdpi.com The method involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the headspace (the vapor) above the wine sample in a sealed vial. researchgate.netnih.gov Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis by GC-MS. nih.govmdpi.com

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, temperature, and the composition of the wine matrix (e.g., ethanol (B145695) content, ionic strength). nih.govresearchgate.net Various fiber coatings have been tested to optimize the extraction of lactones. core.ac.ukresearchgate.net This technique has been successfully applied to develop quantitative methods for a range of lactones in both white and red wines. core.ac.uknih.gov

Table 2: Example HS-SPME Conditions for Lactone Analysis in Wine

Fiber CoatingSample VolumeExtraction Temp.Extraction TimeAnalytical SystemReference(s)
DVB/CAR/PDMS2.5 mL35 °C20 minGC×GC-TOF-MS mdpi.com
Not specified2.5 mLNot specifiedNot specifiedGC×GC-TOF-MS nih.gov
PA (Polyacrylate)Not specifiedNot specifiedNot specifiedGC-MS researchgate.net
Various testedNot specifiedOptimizedOptimizedGC-MS core.ac.uknih.gov

Comprehensive Two-Dimensional Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. nih.govnih.gov This is particularly advantageous for analyzing extremely complex samples like wine, which contain hundreds or even thousands of volatile compounds. researchgate.net In a GC×GC system, two columns with different stationary phase selectivities are connected in series. The entire sample is subjected to separation on both columns, resulting in a two-dimensional chromatogram with highly structured groupings of chemically related compounds. core.ac.uk

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which offers high-speed data acquisition, GC×GC-TOF-MS becomes a powerful tool for the in-depth investigation of the wine volatilome. mdpi.comnih.gov This technique can effectively separate co-eluting compounds that would overlap in a standard GC-MS analysis, allowing for the detection and identification of trace-level compounds, including various lactones, that might otherwise be missed. nih.govcore.ac.uk Studies have shown this method is particularly beneficial for the analysis of terpenes, lactones, and volatile phenols in wine. nih.gov

Detection and Quantification Strategies

The primary challenge in analyzing this compound is its low concentration in a highly complex matrix. researchgate.netnih.gov Therefore, detection and quantification strategies must prioritize sensitivity, selectivity, and accuracy.

Detection Limits: Successful methods must achieve low detection and quantification limits, often in the sub-µg/L (ng/L) range, as the sensory threshold of this compound is extremely low. researchgate.netawri.com.au For example, methods developed using GC-MS/MS have reported detection limits for various lactones between 3 and 60 ng/L. researchgate.net

Matrix Effects: The wine matrix, containing ethanol, sugars, acids, and phenols, can interfere with quantification, either suppressing or enhancing the analytical signal. researchgate.netnih.gov Matrix effects can be mitigated by using matrix-matched calibration standards or, more effectively, by employing Stable Isotope Dilution Analysis (SIDA), where the internal standard behaves similarly to the analyte in the specific matrix. chromatographyonline.comacs.org

Sample Preparation: As discussed, sample preparation is critical. Techniques like Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME) are essential for concentrating the analyte and removing interfering matrix components, thereby improving the sensitivity and reliability of the analysis. researchgate.netnih.gov The choice of extraction phase and conditions must be carefully optimized for lactones. core.ac.ukflinders.edu.au

Instrumentation: High-sensitivity detectors are required. Mass spectrometers, particularly triple quadrupole (QqQ) and time-of-flight (TOF) analyzers, are preferred. researchgate.netnih.gov GC-MS/MS (using a QqQ) operating in Multiple Reaction Monitoring (MRM) mode offers excellent selectivity and sensitivity for target compounds. researchgate.netnih.gov Similarly, GC×GC-TOF-MS provides unparalleled separation and detection capabilities for untargeted screening and in-depth profiling. nih.govnih.gov

Targeted Analytical Methods for Low Abundance Compounds

The accurate quantification of this compound and other low-abundance, potent aroma compounds in wine necessitates the use of targeted analytical methods. These methods are essential because non-targeted approaches, while useful for profiling a wide range of volatile compounds, often lack the sensitivity to detect molecules present at very low concentrations, such as this compound. frontiersin.org

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds in wine. chromatographyonline.com For compounds at trace levels, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. researchgate.netnih.gov This technique, particularly with a triple quadrupole (QqQ) detector operating in selected reaction monitoring (SRM) mode, allows for the reliable quantification of compounds at sub-µg/L levels, even within the complex wine matrix. researchgate.netnih.gov The use of GC-MS/MS has been successfully applied to the analysis of various lactones in wine, demonstrating its power for trace-level detection. chromatographyonline.comresearchgate.net

To overcome the challenges of low concentration, a pre-concentration step is typically required before chromatographic analysis. nih.govcore.ac.uk Common techniques include:

Solid-Phase Extraction (SPE): This method involves passing the liquid wine sample through a solid adsorbent that retains the compounds of interest, which are then eluted with a solvent. SPE has been effectively used for the simultaneous determination of multiple lactones and furanones in wine. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique where a fiber coated with a stationary phase is exposed to the headspace above the wine sample. nih.govresearchgate.net The volatile compounds adsorb to the fiber and are then thermally desorbed into the gas chromatograph. nih.gov The efficiency of HS-SPME is influenced by factors such as fiber type, extraction time and temperature, and the composition of the wine matrix (e.g., ethanol, sugar, and pH). nih.govresearchgate.net

Stable Isotope Dilution Analysis (SIDA) is another powerful targeted method that provides high accuracy and precision. frontiersin.orgawri.com.au This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., deuterated this compound) to the sample as an internal standard. flinders.edu.au Because the labeled standard has nearly identical chemical and physical properties to the native compound, it co-elutes during chromatography and can correct for losses during sample preparation and analysis, leading to more accurate quantification. awri.com.auflinders.edu.au

Table 1: Comparison of Targeted Analytical Methods for this compound

Analytical MethodDetectorKey FeaturesReported Applications for Lactones
GC-MSMass SpectrometryGood for identifying and quantifying a wide range of volatile compounds.Analysis of various lactones in wine. nih.govcore.ac.uk
GC-MS/MS (QqQ)Tandem Mass SpectrometryHigh sensitivity and selectivity, ideal for trace-level quantification in complex matrices. researchgate.netnih.govQuantification of γ- and δ-lactones at sub-µg/L levels. nih.gov
HS-SPME-GC-MSMass SpectrometrySolvent-free, effective for volatile and semi-volatile compounds. nih.govresearchgate.netQuantitative analysis of a wide range of lactones in wine. nih.govresearchgate.net
SPE-GC-MS/MSTandem Mass SpectrometryAllows for cleanup and concentration of analytes from the wine matrix. researchgate.netSimultaneous determination of 14 lactones and 3 furanones. researchgate.net
SIDAGC-MS or GC-MS/MSHigh accuracy and precision due to the use of stable isotope-labeled internal standards. frontiersin.orgawri.com.auQuantification of γ-lactones. flinders.edu.au

Considerations for Sensitivity and Wine Matrix Complexity

The analysis of this compound is significantly challenged by two main factors: the extremely low concentrations at which it is often present and the inherent complexity of the wine matrix. researchgate.net Wine is a multifaceted mixture containing ethanol, sugars, acids, tannins, and a vast array of other volatile and non-volatile compounds that can interfere with the detection of trace analytes. nih.govives-openscience.eu

The sensitivity of an analytical method is paramount, as this compound can be odor-active at concentrations well below what standard, non-targeted methods can detect. frontiersin.orgbris.ac.uk For instance, the odor threshold for the most potent isomer of this compound is exceptionally low, in the range of picograms per liter of air. researchgate.netresearchgate.net This necessitates methods capable of reaching detection limits in the ng/L range. researchgate.net Techniques like GC-MS/MS are often preferred over single-quadrupole GC-MS because they can filter out matrix interferences, thereby enhancing the signal-to-noise ratio and improving sensitivity. researchgate.netnih.gov

The wine matrix itself can have a profound impact on the analysis. This "matrix effect" can either suppress or enhance the signal of the target analyte, leading to inaccurate quantification. researchgate.net For example, components like ethanol and total acidity can alter the volatility and release of lactones from the wine into the headspace during HS-SPME analysis. ives-openscience.euunibz.it Studies have shown that higher ethanol content can influence the perception and release of certain lactones. ives-openscience.eu Similarly, the presence of co-eluting compounds from the matrix can interfere with the ions being monitored in the mass spectrometer, a challenge that was noted in the development of an HS-SPME method for γ-lactones. flinders.edu.au

To mitigate these matrix effects, several strategies are employed:

Sample Dilution: Diluting the wine sample can reduce the concentration of interfering matrix components. researchgate.net

Matrix-Matched Calibration: Creating calibration standards in a model wine or a de-aromatized wine that closely mimics the matrix of the samples can help to compensate for matrix effects. researchgate.net

Standard Addition: This involves adding known amounts of the analyte to the actual sample to create a calibration curve within the sample's own matrix, providing a more accurate quantification. core.ac.uk

Use of Internal Standards: As mentioned previously, stable isotope-labeled internal standards are particularly effective as they behave almost identically to the analyte and are affected by the matrix in the same way. awri.com.auflinders.edu.au

Table 2: Challenges and Mitigation Strategies in this compound Analysis

ChallengeDescriptionMitigation StrategyReference
Low AbundanceThis compound is often present at trace levels (ng/L), below the detection limits of non-targeted methods.Use of high-sensitivity techniques like GC-MS/MS; pre-concentration steps (SPE, HS-SPME). frontiersin.orgresearchgate.net
Matrix ComplexityWine contains a high concentration of ethanol, sugars, acids, and other compounds that can interfere with analysis.Sample dilution, matrix-matched calibration, standard addition, use of internal standards. researchgate.netnih.govcore.ac.uk
Co-eluting CompoundsOther compounds in the wine matrix can have similar retention times and mass spectra, leading to analytical interference.High-resolution capillary GC columns, selective detection with MS/MS (SRM mode). nih.govflinders.edu.au
Matrix-Induced Signal Suppression/EnhancementThe wine matrix can alter the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate results.Stable Isotope Dilution Analysis (SIDA) is the gold standard for correcting these effects. awri.com.auflinders.edu.au

Development of Reference Standards

The availability of pure reference standards is a prerequisite for the accurate identification and quantification of chemical compounds in any analytical method. For this compound, which has eight possible stereoisomers, the synthesis of enantiomerically pure standards is crucial for several reasons. bris.ac.uk Firstly, it allows for the definitive confirmation of the structure of the naturally occurring lactone. researchgate.net Secondly, since different stereoisomers can have vastly different sensory properties and odor thresholds, individual standards are needed to study their specific contributions to wine aroma. bris.ac.ukcnr.it

The first enantioselective synthesis of this compound was a significant achievement, enabling researchers to confirm the absolute configuration of the isomer found in wine as (3S,3aS,7aR)-(-)-wine lactone. researchgate.netresearchgate.net Various synthetic routes have since been developed to produce enantiomerically pure this compound and its isomers. researchgate.netcnr.itoup.com These syntheses often involve multiple steps and employ advanced organic chemistry techniques, such as:

Palladium-catalyzed enantioselective allylic substitution. researchgate.net

Intramolecular Diels-Alder reactions. researchgate.netoup.com

Iodolactonization. cnr.it

The development of these synthetic methods has not only provided the necessary reference materials for analytical chemistry but has also enabled more detailed sensory studies. By having access to all eight isomers, researchers were able to determine that the naturally occurring (3S,3aS,7aR)-enantiomer has an exceptionally low odor threshold, while its enantiomer is about 100 million times less potent. bris.ac.uk

Furthermore, the synthesis of stable isotope-labeled analogs of lactones is essential for developing the most accurate quantitative methods, such as SIDA. awri.com.auflinders.edu.au For example, deuterated γ-lactones have been synthesized for use as internal standards in the analysis of these compounds in wine. flinders.edu.au These labeled standards are critical for overcoming the matrix effects discussed previously and for achieving reliable quantification at trace levels. awri.com.auflinders.edu.au

Sensory Perception and Contribution to Aroma Profiles

Odor Activity Values (OAVs) and Their Significance

The contribution of a volatile compound to the aroma of a wine is not determined by its concentration alone, but by the ratio of its concentration to its perception threshold. This ratio is known as the Odor Activity Value (OAV). researchgate.netusamvcluj.ro A compound is considered to be a significant contributor to the wine's aroma profile only when its OAV is greater than 1. researchgate.netusamvcluj.ro

Wine lactone is recognized as a potent odorant in several white wine varieties, including Scheurebe and Gewürztraminer, precisely because of its high OAV. Despite its presence in very low concentrations, its extremely low odor threshold means it can be a key impact odorant. frontiersin.org In studies of Gewürztraminer and Scheurebe wines, this compound was identified as one of the most powerful odorants alongside compounds like ethyl octanoate, ethyl hexanoate, and (E)-β-damascenone, based on its high OAV. The molecule's low concentration often makes it difficult to detect in standard, non-targeted volatile profiling experiments, yet its sensory impact remains high. frontiersin.orgbris.ac.uk

Perception Thresholds and Their Variability Among Isomers

This compound possesses three asymmetric carbon atoms, resulting in eight possible stereoisomers (four pairs of enantiomers). bris.ac.uk There is a vast difference in the odor detection thresholds among these isomers, highlighting the importance of stereochemistry in sensory perception. bris.ac.uk

The (3S,3aS,7aR)-isomer, which is the form typically identified in wine, is characterized by its exceptionally low odor threshold, making it highly potent. ubinkim.com In contrast, its enantiomer has a perception threshold that is several orders of magnitude higher, rendering it sensorially insignificant at the concentrations it might be found at. bris.ac.ukubinkim.com This immense variation underscores how the specific three-dimensional structure of the molecule dictates its ability to interact with olfactory receptors.

Table 1: Odor Detection Thresholds of this compound Isomers A comparison of the reported odor detection thresholds for the most and least potent stereoisomers of this compound.

IsomerOdor Detection Threshold (in air)Reference
(3S,3aS,7aR)-10.02 pg/L ubinkim.com
ent-1 (enantiomer)1.0 µg/L ubinkim.com

Interaction with Other Volatile and Non-Volatile Wine Components

The perception of this compound is not isolated but is influenced by its interaction with other compounds in the wine matrix. This "matrix effect" can alter the volatility and, therefore, the perceived intensity of aroma compounds. researchgate.net Non-volatile components such as phenolic compounds (e.g., catechins), polysaccharides, and proteins can engage in weak interactions with aroma molecules, reducing their release from the wine. researchgate.net For instance, studies on other lactones, like whiskey lactone, have confirmed that their volatility can be reduced through interactions with epicatechin. researchgate.net

Impact of Winemaking Practices on this compound Levels and Sensory Attributes

This compound is a key flavor constituent in specific aromatic white grape varieties, most notably Gewürztraminer, Scheurebe, and Riesling. ubinkim.com It imparts a characteristic sweet, coconut-like, and woody aroma to these wines. bris.ac.ukbris.ac.uk While this compound itself has not been found in unfermented grape juice, its precursors are present in the grapes. bris.ac.uk Research has shown that a glycosidic precursor can be isolated from Riesling grape juice, which later converts to this compound. Quantitative studies confirm that this compound is a potent odorant in both Gewürztraminer and Scheurebe wines. The distinct aromatic profiles of these varieties are shaped by a combination of potent compounds, with this compound playing a significant role.

Table 2: this compound in Different Grape Varieties Summary of the role and presence of this compound in key grape varieties.

Grape VarietyRole of this compoundReference
Gewürztraminer Identified as a character-impact odorant, contributing to the complex aroma profile. ubinkim.com
Scheurebe A potent odorant contributing to the overall aroma. ubinkim.com
Riesling An important flavor constituent; a key precursor has been isolated from Riesling grapes. ubinkim.com

The final concentration of this compound is indirectly influenced by grape ripening and terroir—the unique environmental conditions of a vineyard, including its climate, soil, and altitude. oeno-one.euresearchgate.net Terroir factors like temperature and solar radiation during the ripening season have a major impact on the development of aroma precursors in the grape. oeno-one.euoeno-one.eu this compound is formed from a precursor, (E)-8-carboxylinalool, which is itself derived from linalool (B1675412) found in the grape. bris.ac.uk The concentration of these precursors at harvest is dictated by the grape's maturity level, which is a direct consequence of the terroir. oeno-one.eu

Climatic conditions play a crucial role. For example, studies have shown that wines from vineyards at lower altitudes and in warmer climates can exhibit higher concentrations of certain lactones. mdpi.com Conversely, cooler ripening conditions may favor the development of other aroma compounds. researchgate.net Heat stress during ripening can also alter the metabolism of the grape, potentially leading to an increase in the formation of other lactones from the degradation of fatty acids. winebusiness.com Therefore, the specific terroir and the degree of grape ripeness at harvest are fundamental in determining the potential for this compound formation. oeno-one.euresearchgate.net

This compound is primarily generated during wine maturation and aging. bris.ac.uk The formation pathway from its precursor is a very slow, acid-catalyzed reaction, meaning that the conditions and duration of aging are critical factors. bris.ac.uk Aging can occur in different vessels, such as stainless steel tanks or bottles, and each environment affects the evolution of the wine's aroma profile differently. nih.goviastate.edu

Aging in inert containers like stainless steel tanks or bottles provides the anaerobic conditions and time necessary for the slow conversion of the precursor into this compound. nih.goviastate.edu The chemical environment of the wine, particularly its pH and storage temperature, will influence the rate of this reaction. nih.gov While some esters can decrease during bottle aging due to hydrolysis, the slow, continuous formation of this compound contributes to the development of the wine's bouquet over time. bris.ac.uknih.gov This evolution is distinct from the changes that occur during barrel aging, where the wine interacts with oxygen and extracts compounds from the wood. rockymountainbarrelcompany.commdpi.com The development of this compound is therefore a hallmark of the aging process itself, contributing to the complex and nuanced aromas that define a mature wine.

Influence of Grape Ripening and Terroir

Sensory Evaluation Methodologies in Wine Research

To understand the role of specific compounds like this compound, researchers employ a suite of sensory evaluation methodologies. These techniques are designed to deconstruct the complex aroma of wine and link sensory perceptions to specific chemical constituents.

Sensory-guided chemical analysis is a powerful strategy used to identify the most impactful aroma compounds in a food or beverage. Instead of analyzing every volatile constituent, this approach uses human perception to pinpoint the odor-active compounds. awri.com.aunih.gov The primary technique in this field is Gas Chromatography-Olfactometry (GC-O). mdpi.comresearchgate.net In GC-O, a wine extract is separated into its individual volatile components using a gas chromatograph. The effluent from the chromatographic column is then split, with one part going to a chemical detector (like a mass spectrometer) for identification and the other to a sniffing port where a trained panelist or assessor describes the odor and its intensity. nih.govives-openscience.eu

Once a key odorant is identified, formal sensory studies are conducted to characterize its specific contribution and understand how it is perceived by consumers. wineaustralia.com These studies are crucial for linking chemical analysis to real-world perception and preference. mdpi.com

Descriptive Analysis is a cornerstone of formal sensory evaluation. cornell.edumdpi.com It utilizes a panel of highly trained assessors who are screened for their sensory acuity and extensively trained to identify and quantify specific aroma and flavor attributes in wine. mdpi.com The panel develops a consensus vocabulary of descriptors (e.g., "coconut," "citrus," "woody") and then rates the intensity of each attribute for the wines being studied. cornell.edu This provides a detailed, objective sensory profile of a wine, which can then be correlated with chemical data. worldcooperage.com

This compound is most frequently associated with aromas of "coconut," "sweet," and "woody". agrovin.com Its role can be particularly significant in aged wines. One study of a 10-year-old Riesling used AEDA and quantitative analysis to identify the key odorants. acs.org In this aged wine, this compound was found to have the highest odor activity value (OAV)—a measure of a compound's sensory importance—with its aroma described as "coconut". acs.org

Interactive Data Table: Sensory Thresholds and Descriptors of Selected Lactones in Wine

CompoundIsomerOdor Detection ThresholdTypical Aroma Descriptors
This compound (3S,3aS,7aR)10 ng/L (in model wine) mdpi.comCoconut, Woody, Sweet, Floral, Citrus mdpi.com
cis-Whisky Lactone (3S,4S)20 µg/L (in 12% alcohol) wineaustralia.comCoconut, Woody, Spicy wineaustralia.comnih.gov
trans-Whisky Lactone (3S,4R)130 µg/L (in 12% alcohol) wineaustralia.comWoody, Spicy wineaustralia.com
γ-Nonalactone N/A> Threshold in some winesCoconut-like, Fruity nih.gov
γ-Decalactone N/A> Threshold in some winesPeach-like, Milky nih.gov

Future Research Directions in Wine Lactone Studies

Further Elucidation of Biosynthetic and Formation Mechanisms

The precise pathways leading to the formation of wine lactone are still not fully understood, presenting a critical area for future research. While it is known that this compound is not present in the grape itself but forms during the aging process from precursors, the exact mechanisms are complex and warrant further investigation. acs.org

One of the primary precursors is (E)-8-carboxylinalool, which is synthesized in grape berries through a three-step enzymatic process from linalool (B1675412), catalyzed by the cytochrome P450 enzyme, VvCYP76F14. acs.org This process involves the hydroxylation of linalool to (E)-8-hydroxylinalool, which is then further oxidized. acs.orgresearchgate.net Under the acidic conditions of wine aging, (E)-8-carboxylinalool undergoes a slow, acid-catalyzed cyclization to form this compound. researchgate.net

However, there are aspects of this proposed mechanism that require more detailed study. For instance, the stability of the carbocation intermediates and the potential for alternative reaction pathways, such as those involving the oxidation of limonene (B3431351) or α-terpineol, need to be explored using computational quantum chemistry. nih.govresearchgate.net Additionally, the non-enzymatic, stereoselective formation of specific this compound isomers from (E)-8-carboxylinalool under different pH and temperature conditions has been observed, but the underlying reaction mechanisms are still being unraveled through quantum chemistry calculations. researchgate.net

Fungi, such as the white-rot fungus Pleurotus sapidus, have also been shown to biosynthesize this compound de novo, with studies indicating that the production is linked to the availability of glucose. acs.org Further research into the fungal metabolic pathways could reveal novel formation mechanisms.

Investigation of Genetic and Environmental Factors Influencing Precursor Levels in Grapes

The concentration of this compound precursors in grapes is a key determinant of the final concentration of this compound in wine. This precursor level is influenced by a complex interplay of genetic and environmental factors, making it a rich area for future research.

Genetic Factors: Recent studies have highlighted the importance of the VvCYP76F14 gene, a cytochrome P450 enzyme, in the biosynthesis of (E)-8-carboxylinalool, a crucial precursor to this compound. acs.org Different grapevine varieties exhibit variations in the amino acid sequence of this enzyme, which has been correlated with the levels of this compound precursors. acs.org For example, 54 wine grape varieties were categorized into neutral, aromatic, and full-bodied types based on the sequence differences of VvCYP76F14, which corresponded to the content of this compound precursors. acs.org Future research should aim to identify specific single nucleotide polymorphisms (SNPs) in this and other related genes that directly impact precursor accumulation. mdpi.com This knowledge could be instrumental in grapevine breeding programs aimed at enhancing wine aroma profiles. newphytologist.org

Environmental Factors: Environmental conditions, often encompassed by the concept of "terroir," significantly affect the accumulation of aroma compounds and their precursors in grapes. mdpi.comoeno-one.eu Factors such as temperature, sunlight exposure, and water availability have been shown to influence the levels of various volatile compounds. mdpi.comoeno-one.eu For instance, higher temperatures towards the end of the maturation period can enhance oxidation mechanisms that may lead to the formation of lactone precursors. oeno-one.eu Similarly, increased sunlight exposure has been linked to higher concentrations of C13-norisoprenoids, a class of compounds related to this compound precursors. oeno-one.eu

Future research should focus on disentangling the specific effects of these environmental variables on the expression of key biosynthetic genes, like VvCYP76F14, and the resulting precursor concentrations. mdpi.com This could involve controlled environment studies and long-term field trials across different terroirs. Understanding these interactions will be crucial for adapting viticultural practices to mitigate the impacts of climate change and to consistently produce grapes with desired aroma potential. nih.gov

Advanced Analytical Techniques for Comprehensive Profiling

The accurate and comprehensive analysis of this compound and its precursors is essential for understanding their formation and impact on wine aroma. Due to their presence at often trace levels, advanced analytical techniques are continuously being developed and refined for their detection and quantification. nih.govresearchgate.net

Current methods often involve a sample preparation step, such as solid-phase extraction (SPE) or solid-phase microextraction (SPME), followed by gas chromatography-mass spectrometry (GC-MS). nih.govnih.govoeno-one.eu More advanced techniques like gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS/MS) and comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) offer enhanced sensitivity and selectivity, allowing for the detection of a wider range of volatile compounds, including lactones, at very low concentrations. nih.govmdpi.com

Near-infrared (NIR) spectroscopy is emerging as a promising non-destructive technique for the online analysis of flavor compounds, including lactones, during the winemaking process. tec5usa.com This could provide real-time data to help winemakers optimize production for desired aroma profiles. tec5usa.com

Future research in this area should focus on:

Developing even more sensitive and selective methods to detect ultra-trace levels of this compound and its various precursors. researchgate.net

Improving high-throughput screening methods to analyze large numbers of samples for genetic and environmental studies.

Integrating data from multiple analytical platforms (e.g., GC-MS, NIR, and sensory analysis) to build more comprehensive models of wine aroma. tec5usa.com

Minimizing the formation of artifacts during sample preparation and analysis, which can be a challenge with traditional extraction methods. researchgate.netnih.gov

Expanded Studies on Sensory Interactions and Synergistic Effects in Complex Matrices

For example, the presence of certain fruity esters can enhance the perception of some aroma notes while suppressing others. oeno-one.euacs.org Woody odorants, such as those extracted from oak barrels, can also interact with fruity notes, sometimes dominating or decreasing their perception. oeno-one.eu The wine matrix itself, including components like ethanol (B145695), sugars, tannins, and anthocyanins, can influence the volatility and perception of aroma compounds. nih.govcornell.edu

Future research should move beyond simple model solutions and investigate these sensory interactions in real wine matrices. cornell.edu This could involve:

Sensory-guided fractionation using techniques like semi-preparative HPLC to isolate and identify compounds that contribute to specific aroma nuances through perceptual blending. researchgate.netacs.org

Utilizing advanced statistical models , such as Feller's additive model and σ-τ plots, to better understand and predict the outcomes of these complex interactions. bohrium.com

Exploring cross-modal interactions , such as how the perception of this compound's aroma is influenced by taste and mouthfeel sensations.

By gaining a deeper understanding of these interactions, it may be possible to more precisely control and predict the final aroma profile of a wine.

Exploration of Biological Activities Beyond Aroma Perception

While this compound is primarily known for its contribution to wine aroma, lactones as a class of compounds exhibit a wide range of biological activities. researchgate.net Future research could explore the potential health-promoting properties or other biological effects of this compound and its precursors.

Lactones, in general, have been reported to possess antimicrobial, anti-inflammatory, and antitumor properties. researchgate.net Some lactones also play a role in bacterial communication (quorum sensing). researchgate.net Although the concentrations of this compound in wine are very low, its potential biological activities, either on its own or in synergy with other wine components, are worth investigating.

Furthermore, some compounds structurally related to this compound precursors, such as other terpenoids, are known to have various biological effects. mdpi.com Research in this area could involve:

Screening this compound and its precursors for various biological activities using in vitro and in vivo models.

Investigating potential synergistic effects with other bioactive compounds found in wine, such as polyphenols. mdpi.com

Exploring the metabolism of this compound in the human body and its potential impact on gut microbiota.

While still a nascent area of research, exploring the biological activities of this compound beyond its sensory role could open up new perspectives on the health effects of moderate wine consumption.

Q & A

Q. What experimental methods are used to quantify wine lactone in wine matrices, and how do varietal differences affect its concentration over time?

  • Methodology: Gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution analysis (SIDA) is standard for quantification due to this compound’s low odor threshold (0.01–0.04 pg/L) . Varietal differences (e.g., Gewurztraminer vs. Riesling) are assessed using linear regression models correlating wine age (yr) and lactone concentration (nM), with slopes (e.g., k = 0.00012 yr⁻¹) indicating aging kinetics .

Q. How is this compound biosynthesized in grapes, and what enzymatic pathways are involved?

  • Methodology: Cytochrome P450 enzymes in grapevines oxidize (E)-8-carboxylic acid to form this compound precursors. Isotopic labeling and enzyme inhibition studies in model fermentations confirm menthiafolic acid as a key intermediate, with hydrolysis at pH 3.0 generating lactone stereoisomers .

Q. What analytical techniques validate the stereochemical purity of synthesized this compound?

  • Methodology: Enantioselective GC-MS with chiral stationary phases (e.g., β-cyclodextrin derivatives) separates isomers. For example, aged Chardonnay wine showed 69% 3R,3aR,7aS-lactone, contrasting with younger wines dominated by 3S,3aS,7aR-lactone .

Advanced Research Questions

Q. How do competing diastereoselective pathways influence the intramolecular Diels–Alder (IMDA) synthesis of this compound?

  • Methodology: Density functional theory (DFT) at B3LYP/6-31+G(d) optimizes IMDA transition states. Boltzmann population analysis correlates with experimental diastereomer ratios (e.g., cis-selectivity in (±)-lactone synthesis). Kinetic vs. thermodynamic control is tested via reaction temperature modulation .

Q. What contradictions exist between in vitro precursor hydrolysis data and in vivo this compound formation during aging?

  • Methodology: Comparing enantiomeric ratios from model hydrolyses (pH 3.0, 25°C) with aged wine profiles reveals discrepancies. For instance, (S)-menthiafolic acid hydrolysis predicts 85% 3S-lactone, but aged wines show higher 3R-lactone, suggesting microbial or oxidative pathways .

Q. How do viticultural practices (e.g., delayed harvest) modulate lactone concentrations in wine?

  • Methodology: PCA analysis of Cabernet-Sauvignon wines links delayed harvest dates to increased γ-nonalactone and massoia lactone levels. Sensory thresholds (e.g., ODTred wine = 62 ng/L for MND lactone) are evaluated via GC-olfactometry to assess perceptual interactions .

Q. What computational strategies improve enantioselective synthesis yields of this compound?

  • Methodology: Retrosynthetic analysis (Scheme 1 ) prioritizes IMDA reactions using chiral auxiliaries like (S)-2-methyl-3-butenoic acid. Transition-state modeling identifies steric hindrance effects, optimizing enantiomeric excess (ee) to >95% .

Key Research Gaps

  • Stereochemical Stability: Long-term enantiomer interconversion mechanisms in wine remain unresolved.
  • Biosynthetic Regulation: P450 enzyme kinetics in grapevines under abiotic stress (e.g., drought) are poorly characterized.
  • Sensory Synergy: Perceptual interactions between lactones and furanones require dose-response modeling .

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